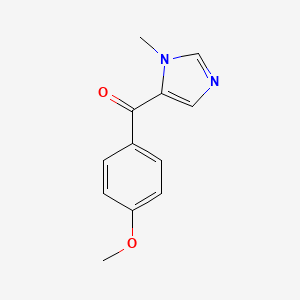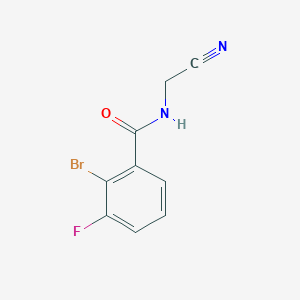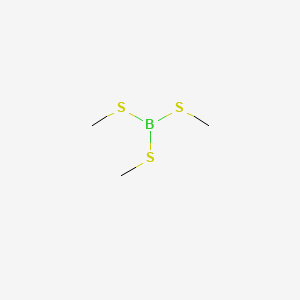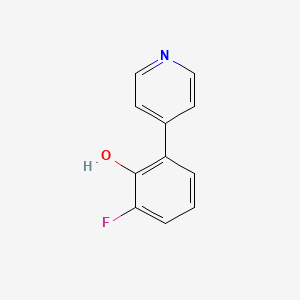![molecular formula C16H18F3NO3 B15090778 3-Piperidinepropanoic acid, 1-[3-(trifluoromethyl)benzoyl]-](/img/structure/B15090778.png)
3-Piperidinepropanoic acid, 1-[3-(trifluoromethyl)benzoyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Piperidinepropanoic acid, 1-[3-(trifluoromethyl)benzoyl]- is a synthetic organic compound that features a piperidine ring and a trifluoromethyl group attached to a benzoyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidinepropanoic acid, 1-[3-(trifluoromethyl)benzoyl]- typically involves the reaction of 3-(trifluoromethyl)benzoic acid with piperidine under specific conditions. The reaction may proceed through the formation of an intermediate, such as an acid chloride, which then reacts with piperidine to form the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these reactions are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the benzoyl moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Piperidinepropanoic acid, 1-[3-(trifluoromethyl)benzoyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Piperidinepropanoic acid, 1-[3-(trifluoromethyl)benzoyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-(Trifluoromethyl)benzoic acid: Shares the trifluoromethyl group and benzoyl moiety but lacks the piperidine ring.
1-Piperidinepropanoic acid: Contains the piperidine ring but lacks the trifluoromethyl group.
Uniqueness: 3-Piperidinepropanoic acid, 1-[3-(trifluoromethyl)benzoyl]- is unique due to the combination of the piperidine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the piperidine ring provides a versatile scaffold for further functionalization .
Eigenschaften
Molekularformel |
C16H18F3NO3 |
|---|---|
Molekulargewicht |
329.31 g/mol |
IUPAC-Name |
3-[1-[3-(trifluoromethyl)benzoyl]piperidin-3-yl]propanoic acid |
InChI |
InChI=1S/C16H18F3NO3/c17-16(18,19)13-5-1-4-12(9-13)15(23)20-8-2-3-11(10-20)6-7-14(21)22/h1,4-5,9,11H,2-3,6-8,10H2,(H,21,22) |
InChI-Schlüssel |
HRSHDKRJMACNOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


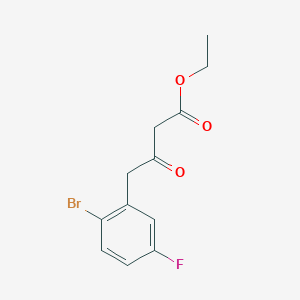
![1-[2-(4-Bromophenoxy)ethyl]-2-methylpiperazine](/img/structure/B15090710.png)
![1-[3-Bromo-4-(oxetan-3-yloxy)phenyl]ethan-1-one](/img/structure/B15090717.png)
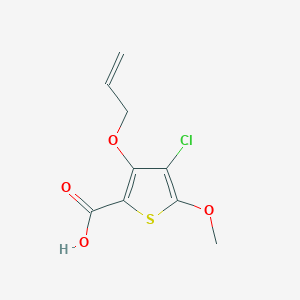
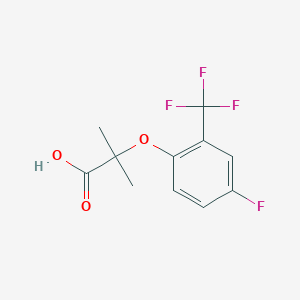
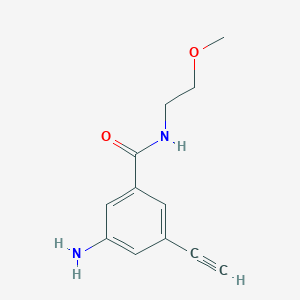
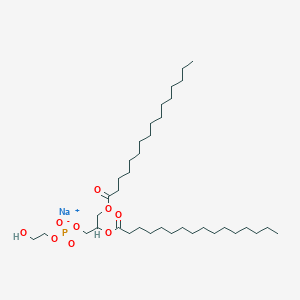
![2,2'-Dicyano-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B15090760.png)
